4-(1,1-dioxothiazinan-2-yl)-N-(2-ethylphenyl)benzamide
Description
4-(1,1-Dioxothiazinan-2-yl)-N-(2-ethylphenyl)benzamide is a benzamide derivative characterized by a thiazinan-1,1-dioxide ring at the 4-position of the benzamide core and a 2-ethylphenyl substituent on the amide nitrogen.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(2-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-15-7-3-4-8-18(15)20-19(22)16-9-11-17(12-10-16)21-13-5-6-14-25(21,23)24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYRZDRNIVJRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(1,1-dioxothiazinan-2-yl)-N-(2-ethylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Benzamide Core : The benzamide structure is synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
- Introduction of the 2-Ethylphenyl Group : This group can be introduced through nucleophilic aromatic substitution.
- Synthesis of the 1,1-Dioxothiazinan-2-yl Moiety : This step usually involves reacting a thiol with an amine followed by oxidation to form the dioxothiazinan ring structure.
Table 1: Synthetic Route Summary
| Step | Description |
|---|---|
| 1 | Benzamide core formation via benzoyl chloride and amine reaction |
| 2 | Nucleophilic aromatic substitution for 2-ethylphenyl introduction |
| 3 | Oxidation of thiol and amine to create dioxothiazinan moiety |
The biological activity of this compound is largely attributed to its interaction with specific biological targets such as enzymes or receptors. The dioxothiazinan moiety is believed to play a crucial role in modulating these interactions.
Research Findings
Recent studies have evaluated the compound's efficacy against various biological targets:
- Antifungal Activity : In a study evaluating benzamide derivatives, compounds similar to this compound demonstrated significant antifungal properties against Botrytis cinerea and other fungi, showing higher efficacy than traditional antifungal agents at certain concentrations .
- Toxicity Assessment : Toxicity studies indicated that while some derivatives exhibited low toxicity (e.g., LC50 values in zebrafish embryos), others were classified as high toxicity, necessitating further structural optimization for safer applications .
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Cell Type | Efficacy Level | Reference |
|---|---|---|---|
| Antifungal | Botrytis cinerea | High | |
| Toxicity | Zebrafish embryos | Variable |
Case Studies
Several case studies have been conducted to explore the compound's potential applications:
- Case Study on Antifungal Efficacy : A recent investigation highlighted the effectiveness of benzamide derivatives in controlling fungal pathogens in agricultural settings. The study found that certain derivatives significantly outperformed existing antifungal treatments, suggesting their potential as new agricultural fungicides .
- Case Study on Toxicity Profile : Another study focused on assessing the toxicity of various benzamide derivatives in aquatic models. The findings revealed that while some compounds were effective against pests, their toxicity levels raised concerns for environmental safety .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substituents
2-Chloro-4-(1,1-dioxothiazinan-2-yl)-N-(2-fluorophenyl)benzamide ()
- Structural Differences : This analog replaces the 2-ethylphenyl group with a 2-fluorophenyl moiety and introduces a chlorine atom at the 2-position of the benzamide ring.
- The absence of the ethyl group reduces steric bulk, which could affect pharmacokinetic properties like solubility and membrane permeability .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Differences : Features a 3-methylbenzamide core with a hydroxy-tert-butyl group on the amide nitrogen.
Pharmacologically Active Benzamides
Sigma Receptor-Binding Benzamides ()
- Example : N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([¹²⁵I]PIMBA).
- Key Findings: High affinity for sigma receptors (Kd = 5.80 nM for ³H-pentazocine binding) in prostate cancer cells.
- Comparison :
- The target compound lacks the iodinated aromatic ring and piperidinyl-ethyl chain critical for sigma receptor binding.
Phthalimide-Linked Benzamides ()
- Example : 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide.
- Activity : Insecticidal (LD₅₀ = 0.70–1.91 µg/fly) due to environmental stability and favorable bioconcentration factors.
- Structural Contrast : The phthalimide moiety replaces the thiazinan-dioxide ring, altering electronic properties and bioactivity .
Anticancer and Antimicrobial Benzamides
Imidazole-Substituted Benzamides ()
- Example : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide.
- Activity : Potent anticancer activity against cervical cancer cells.
- Comparison :
- The imidazole ring introduces basicity and hydrogen-bonding capacity, absent in the target compound.
Sulfonamide-Benzamide Hybrids ()
- Example : 4-[Benzyl(methyl)sulfamoyl]-N-[5-((4-methoxyphenyl)methyl)-1,3,4-oxadiazol-2-yl]benzamide (LMM5).
- Activity : Antifungal activity attributed to sulfonamide and oxadiazole groups.
- Structural Divergence : The sulfonamide and heterocyclic substituents differ significantly from the thiazinan-dioxide core .
Physicochemical and Spectroscopic Comparisons
UV-Vis Spectral Data ()
| Compound | λmax (nm) | Absorbance (A) |
|---|---|---|
| 4-(tert-butyl)-N-(methylcarbamothioyl)benzamide | 280 | 0.45 |
| Iron(III) complex of the above | 320 | 0.78 |
- Insight : The thiazinan-dioxide group in the target compound may exhibit distinct spectral shifts due to its electron-deficient sulfur ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
